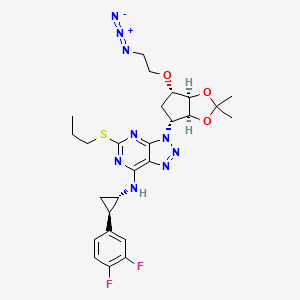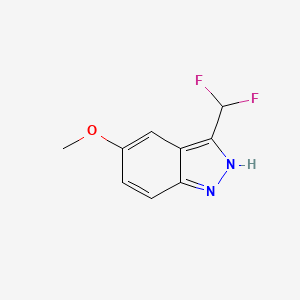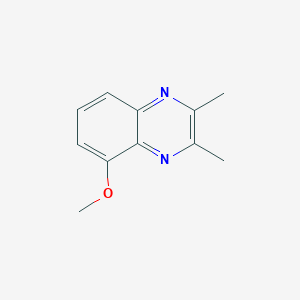
5-Methoxy-2,3-dimethylquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-2,3-dimethylquinoxaline is an organic compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2,3-dimethylquinoxaline typically involves the condensation of 2-nitroaniline with vicinal diols. One common method includes the use of a ruthenium-catalyzed hydrogen transfer strategy. For example, 2-nitroaniline can be reacted with 2,3-butanediol in the presence of a ruthenium catalyst, cesium hydroxide, and tert-amyl alcohol under nitrogen atmosphere at 150°C for 8 hours .
Industrial Production Methods
Industrial production methods for quinoxaline derivatives often involve similar condensation reactions but on a larger scale. The choice of catalysts and reaction conditions may vary to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial processes.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2,3-dimethylquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like 2-iodoxybenzoic acid (IBX).
Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoxaline ring.
Common Reagents and Conditions
Oxidation: IBX in an organic solvent.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various hydrogenated derivatives.
Scientific Research Applications
5-Methoxy-2,3-dimethylquinoxaline has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial and antitumor properties.
Medicine: Investigated for potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the development of dyes, agrochemicals, and materials with specific electronic properties
Mechanism of Action
The mechanism of action of 5-Methoxy-2,3-dimethylquinoxaline involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or binding to DNA, thereby affecting cellular processes. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylquinoxaline: Lacks the methoxy group, which can influence its reactivity and biological activity.
5-Methoxyquinoxaline: Similar structure but without the dimethyl groups, affecting its chemical properties.
Quinoxaline: The parent compound, with different substitution patterns leading to varied applications.
Uniqueness
5-Methoxy-2,3-dimethylquinoxaline is unique due to the presence of both methoxy and dimethyl groups, which can enhance its solubility, reactivity, and biological activity compared to other quinoxaline derivatives .
Properties
CAS No. |
17635-23-3 |
|---|---|
Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
5-methoxy-2,3-dimethylquinoxaline |
InChI |
InChI=1S/C11H12N2O/c1-7-8(2)13-11-9(12-7)5-4-6-10(11)14-3/h4-6H,1-3H3 |
InChI Key |
FQZTVKOSTVLKRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C(=N1)C=CC=C2OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


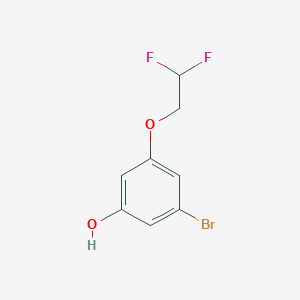
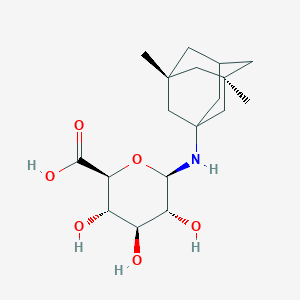
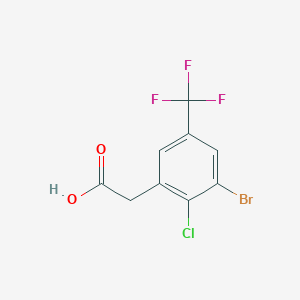

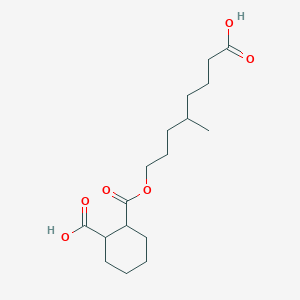
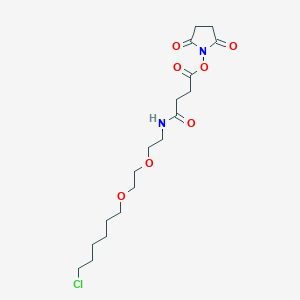
![(1R,3S,5S,8aS)-5-phenyl-1,3-dipropyl-3,5,6,8a-tetrahydro-1H-[1,3]oxazolo[4,3-c][1,4]oxazin-8-one](/img/structure/B13432806.png)
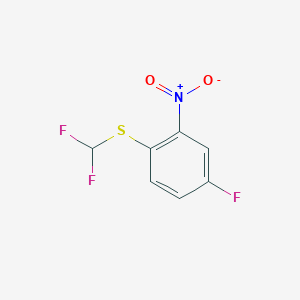
![methyl (1R,2R,3S,5S)-3-(2-hydroxybenzoyl)oxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B13432832.png)
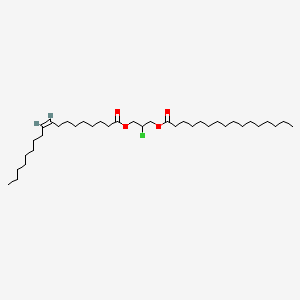
![(Z)-2-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-N'-hydroxyacetimidamide](/img/structure/B13432840.png)
